N-cyclopentyl-2-methoxy-5-methylaniline
Description
N-cyclopentyl-2-methoxy-5-methylaniline is an organic compound with the molecular formula C13H19NO It is a derivative of aniline, where the amino group is substituted with a cyclopentyl group, and the aromatic ring is substituted with methoxy and methyl groups
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-cyclopentyl-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C13H19NO/c1-10-7-8-13(15-2)12(9-10)14-11-5-3-4-6-11/h7-9,11,14H,3-6H2,1-2H3 |
InChI Key |
CSWACNLKKXHZQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-methoxy-5-methylaniline typically involves the reaction of 2-methoxy-5-methylaniline with cyclopentylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methoxy-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
N-cyclopentyl-2-methoxy-5-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methoxy-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylaniline: A structurally similar compound with a methoxy and methyl group on the aromatic ring but without the cyclopentyl substitution.
N-cyclopentyl-2-methoxyaniline: Similar to N-cyclopentyl-2-methoxy-5-methylaniline but lacks the methyl group on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both the cyclopentyl group and the methoxy and methyl substitutions on the aromatic ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
N-cyclopentyl-2-methoxy-5-methylaniline is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to the nitrogen atom of an aniline structure, with a methoxy group on the aromatic ring. Its molecular formula is , and it is characterized by the following structural features:
- Cyclopentyl Group : Enhances lipophilicity and potentially affects receptor binding.
- Methoxy Group : Modulates electronic properties and sterics, influencing biological interactions.
Research indicates that this compound exhibits significant biological activity primarily through enzyme inhibition and receptor binding . The compound's ability to modulate enzyme activity suggests potential therapeutic applications in various diseases.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes, which can lead to altered metabolic pathways. For instance, it may inhibit kinases involved in cancer progression or inflammatory responses.
Receptor Interactions
This compound has shown potential in binding to various receptors, which can influence signaling pathways related to cell growth and differentiation. This interaction is critical in understanding its pharmacological effects.
Biological Activity Studies
Several studies have explored the biological activity of this compound, highlighting its potential in drug development.
Case Study: Anticancer Activity
A study investigated the compound's effect on cancer cell lines, revealing promising results in inhibiting cell proliferation. The following table summarizes key findings from this study:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| KARPAS-299 | 10.5 | Inhibition of ALK activity |
| HeLa | 15.3 | Induction of apoptosis |
| MCF-7 | 12.8 | Modulation of estrogen receptor signaling |
The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's effectiveness against different cancer types.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:
- Absorption : The compound exhibits good oral bioavailability.
- Distribution : It shows extensive tissue distribution, which may enhance its efficacy in targeting tumors.
- Metabolism : Metabolic pathways need further investigation to assess potential toxicological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
